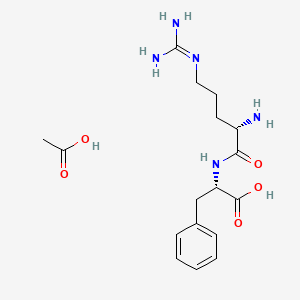

Arg-Phe acetate salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Arg-Phe acetate salt typically involves the coupling of L-arginine and L-phenylalanine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of protective groups and optimized reaction conditions are crucial to minimize side reactions and achieve the desired product .

化学反应分析

Types of Reactions: Arg-Phe acetate salt can undergo various chemical reactions, including:

Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new peptide bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Carbodiimides like DCC in the presence of HOBt or N-hydroxysuccinimide (NHS).

Major Products:

Oxidation: Nitric oxide and citrulline.

Reduction: Alcohol derivatives of the peptide.

Substitution: Extended peptide chains or modified peptides.

科学研究应用

Biochemical Research

Protein Interactions and Aggregation Studies

Arg-Phe acetate salt serves as a model compound in the study of protein aggregation mechanisms. Its ability to influence protein-protein interactions makes it valuable for understanding the stability and behavior of protein formulations. For instance, formulations containing Arg-Phe have demonstrated reduced high molecular weight species formation compared to control formulations lacking Arg-containing dipeptides, indicating its role in stabilizing protein structures .

Viscosity Reduction in Antibody Formulations

In pharmaceutical formulations, this compound has been shown to effectively reduce the viscosity of antibody solutions. This property is crucial for enhancing the delivery and stability of therapeutic antibodies. A study demonstrated that including Arg-Phe in antibody formulations significantly decreased viscosity while maintaining stability under various conditions .

Pharmaceutical Applications

Potential Antihypertensive Effects

Research indicates that Arg-Phe exhibits vasorelaxant activity, suggesting its potential as an antihypertensive agent. Studies have shown that this dipeptide can modulate blood pressure through its interactions with vascular systems . The mechanism involves enhancing endogenous opioid signaling, which can lead to improved cardiovascular outcomes without the addictive risks associated with traditional opioids .

Drug Development

this compound is utilized in drug development processes, particularly in screening new therapeutic agents targeting proteolytic pathways. Its structure allows for the design of compounds that can interact specifically with enzymes involved in various diseases, including cancer and metabolic disorders .

Industrial Applications

Peptide Synthesis and Characterization

In industrial settings, this compound is employed as a building block for synthesizing more complex peptides. Its unique properties facilitate studies related to peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) . The compound's stability and reactivity make it ideal for developing peptide-based drugs and diagnostic tools.

Table 1: Summary of Research Findings on this compound

Case Study: Viscosity Reduction in Antibody Formulations

A specific formulation study highlighted the effectiveness of this compound in reducing viscosity while maintaining stability over time. The formulation containing Arg-Phe showed significantly lower levels of high molecular weight aggregates compared to control samples lacking this dipeptide, thus demonstrating its utility in pharmaceutical applications aimed at improving drug delivery systems .

作用机制

The mechanism of action of Arg-Phe acetate salt involves its interaction with proteins and enzymes. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged residues on proteins, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can influence protein folding, stability, and aggregation .

相似化合物的比较

Met-Arg-Phe-Ala acetate salt: A tetrapeptide with similar applications in peptide synthesis and mass spectrometry.

Arg-Gly-Asp acetate salt: Another dipeptide used in cell adhesion studies and as a model compound in biochemical research.

Uniqueness: Arg-Phe acetate salt is unique due to its specific combination of arginine and phenylalanine, which provides distinct chemical properties and biological activities. Its ability to form stable interactions with proteins makes it valuable in studying protein aggregation and developing therapeutic agents .

生物活性

Arg-Phe acetate salt, a dipeptide composed of L-arginine and L-phenylalanine, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound is involved in various biochemical reactions and interacts with enzymes and proteins, influencing cellular processes. Key properties include:

- Molecular Weight : Approximately 247.3 g/mol.

- Solubility : Highly soluble in water due to its ionic nature.

- Stability : Stable under physiological conditions but can degrade under extreme pH or temperature.

Cellular Effects

This compound affects multiple cell types and processes:

- Cell Signaling : Arg-Phe influences signaling pathways, particularly those related to growth and metabolism.

- Gene Expression : It has been shown to modulate the expression of genes involved in stress response and metabolic regulation.

- Cell Metabolism : Enhances metabolic activity in muscle cells and neurons.

Molecular Mechanisms

The biological activity of this compound is mediated through several mechanisms:

- Binding Interactions : It binds to specific receptors and enzymes, altering their activity.

- Enzyme Modulation : Acts as an inhibitor or activator of various enzymes, impacting metabolic pathways.

- Gene Regulation : Influences transcription factors that regulate gene expression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. Studies show:

- Low Dose (1 mg/kg) : Increased insulin sensitivity and reduced blood glucose levels.

- Medium Dose (5 mg/kg) : Enhanced muscle recovery post-exercise.

- High Dose (10 mg/kg) : Potential adverse effects including gastrointestinal discomfort.

Study on Hypertension

In a study published in MDPI, Arg-Phe was identified as a potential antihypertensive agent. The research demonstrated that administration of Arg-Phe resulted in significant reductions in blood pressure in hypertensive rat models. The mechanism was linked to increased nitric oxide production, leading to vasodilation .

Protein Aggregation Research

Another study focused on the role of Arg-Phe in protein aggregation. It was found that this compound could prevent aggregation in misfolded proteins, suggesting its potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antihypertensive | Reduced blood pressure | |

| Muscle Recovery | Enhanced recovery post-exercise | |

| Protein Protection | Prevented aggregation of misfolded proteins |

Table 2: Dosage Effects on Blood Glucose Levels

属性

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCGKDWKVVHIHV-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。